2-(2-Ethylphenyl)-2-butanol

Description

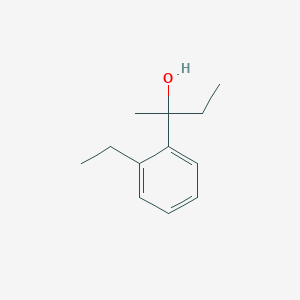

2-(2-Ethylphenyl)-2-butanol is a secondary alcohol featuring a butanol backbone substituted at the 2-position with a 2-ethylphenyl group. The ethyl group on the phenyl ring introduces steric bulk and moderate hydrophobicity, while the secondary alcohol moiety enables hydrogen bonding and participation in reactions typical of alcohols (e.g., oxidation, esterification).

Properties

IUPAC Name |

2-(2-ethylphenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-4-10-8-6-7-9-11(10)12(3,13)5-2/h6-9,13H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFSUIFHUNEHCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(C)(CC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Ethylphenyl)-2-butanol can be synthesized through several methods. One common approach involves the Grignard reaction, where 2-ethylphenylmagnesium bromide reacts with butanone. The reaction is typically carried out in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of the corresponding ketone, 2-(2-ethylphenyl)-2-butanone, using a suitable catalyst such as palladium on carbon. This method is advantageous due to its scalability and efficiency in producing high yields of the desired alcohol.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethylphenyl)-2-butanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone, 2-(2-ethylphenyl)-2-butanone, using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: Reduction of the ketone back to the alcohol can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide, forming the corresponding alkyl halides.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in tetrahydrofuran.

Major Products

Oxidation: 2-(2-Ethylphenyl)-2-butanone.

Reduction: this compound.

Substitution: 2-(2-Ethylphenyl)-2-bromobutane or 2-(2-Ethylphenyl)-2-chlorobutane.

Scientific Research Applications

2-(2-Ethylphenyl)-2-butanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain medical conditions.

Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of 2-(2-Ethylphenyl)-2-butanol involves its interaction with specific molecular targets and pathways. As an alcohol, it can form hydrogen bonds with various biomolecules, influencing their structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 2-(2-Ethylphenyl)-2-butanol and its analogs:

Key Observations :

- Substituent Position: The primary alcohol in 2-(dimethylamino)-2-phenylbutan-1-ol () reduces steric hindrance, enhancing its solubility but limiting stability in oxidative environments.

- Aromatic vs. Aliphatic: 2-Methyl-2-butanol (), lacking an aromatic ring, serves as a simpler tertiary alcohol with applications in solvents, contrasting with the specialized uses of phenyl-substituted analogs.

Research Findings and Methodological Insights

- HPLC Analysis: The chiral separation method for secondary alkanols () could be adapted for this compound, enabling enantiomeric resolution critical for pharmaceutical purity.

Biological Activity

2-(2-Ethylphenyl)-2-butanol, a secondary alcohol, is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C12H16O

- Molecular Weight : 176.25 g/mol

- Structure : The compound features a butanol backbone with an ethylphenyl group, which may influence its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The following mechanisms have been proposed based on existing research:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, modulating their activity and leading to altered physiological responses.

- Receptor Modulation : It may bind to certain receptors, affecting signal transduction pathways that regulate various biological functions.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Pseudomonas aeruginosa | 0.75 mg/mL |

This table summarizes the MIC values for notable bacterial strains, indicating the compound's potential as an antimicrobial agent.

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated using various assays, such as DPPH and ABTS radical scavenging tests. Results suggest that the compound possesses significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.

Case Studies

-

Case Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University investigated the antimicrobial effects of this compound on clinical isolates of Staphylococcus aureus. The study found that the compound effectively inhibited bacterial growth at concentrations lower than traditional antibiotics, suggesting its potential as an alternative treatment option.

- Methodology : The researchers employed a broth microdilution method to determine the MIC values.

- Findings : The compound showed a significant reduction in bacterial viability compared to control groups.

-

Case Study on Antioxidant Properties : Another study focused on the antioxidant properties of this compound using DPPH scavenging assays. The results indicated that the compound effectively scavenged free radicals, demonstrating its potential role in protecting cells from oxidative damage.

- Methodology : Various concentrations of the compound were tested against DPPH radicals.

- Findings : A dose-dependent increase in antioxidant activity was observed, with an IC50 value comparable to known antioxidants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.